molecular formula C16H23NO4 B7841349 2-(4-formyl-2-methoxyphenoxy)-N,N-dipropylacetamide

2-(4-formyl-2-methoxyphenoxy)-N,N-dipropylacetamide

Cat. No.: B7841349
M. Wt: 293.36 g/mol
InChI Key: XNTDUBSAYGWEOK-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)-N,N-dipropylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a formyl group, a methoxy group, and a dipropylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N,N-dipropylacetamide typically involves the following steps:

  • Formation of the 4-formyl-2-methoxyphenol: This can be achieved by the formylation of 2-methoxyphenol using reagents like formic acid or formyl chloride.

  • Esterification: The phenol is then reacted with propionic anhydride to form the corresponding ester.

  • Amination: The ester undergoes amination with dipropylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Formyl-2-methoxyphenoxy)-N,N-dipropylacetamide can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N,N-dipropylacetamide

  • Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N,N-dipropylacetamide

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formyl-2-methoxyphenoxy)-N,N-dipropylacetamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N,N-dipropylacetamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role as an inhibitor or a probe in biological systems.

Comparison with Similar Compounds

  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide

  • N-(2-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

  • 2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness: 2-(4-Formyl-2-methoxyphenoxy)-N,N-dipropylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N,N-dipropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-4-8-17(9-5-2)16(19)12-21-14-7-6-13(11-18)10-15(14)20-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTDUBSAYGWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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